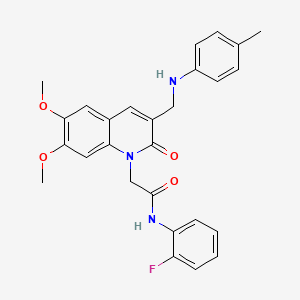

![molecular formula C18H16N2O4 B2811200 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 305372-79-6](/img/structure/B2811200.png)

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

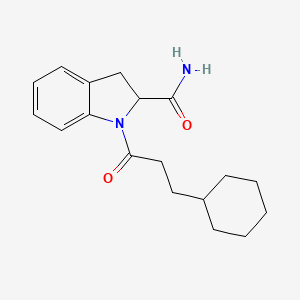

The compound “3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The 1,3-benzodioxol-5-yl group is a methylenedioxyphenyl system, which is found in a variety of therapeutic agents and natural products .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. Unfortunately, without more specific information or computational tools, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Applications De Recherche Scientifique

Reactions with Nitrogen Dioxide and Nitrous Acid

The interaction of indoles with nitrogen dioxide and nitrous acid has been extensively studied. For instance, the reaction of 2-phenyl- and 1-methyl-2-phenylindole with these agents in an aprotic solvent like benzene leads predominantly to isonitroso and 3-nitroso indole derivatives. Such reactions are pivotal in understanding the chemical behavior of indoles under various conditions, providing insights into potential applications in synthetic chemistry (Astolfi et al., 2006).

Design and Synthesis for Biological Activities

Indole derivatives are integral in designing compounds with potential biological activities. For instance, the synthesis and evaluation of 5-nitro benzimidazole with indole derivatives as angiotensin II receptor antagonists highlight the therapeutic potential of these compounds, particularly in treating hypertension (Zhu et al., 2014). Another study focuses on the synthesis of nitromethyl-, N-methylindolyl-, or N-methylindolylnitromethyl-substituted 1,4-benzothiazin(diazin)ones from alkyl 3-nitroacrylates, providing a spectrum of compounds with potential pharmacological activities (Pelipko et al., 2018).

Characterization of Compounds

The determination and characterization of compounds like (1R, 3R)-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester, a key intermediate in the synthesis of certain pharmaceuticals, is crucial. Techniques such as chiral high-performance liquid chromatography are employed for this purpose, ensuring the purity and effectiveness of the final pharmaceutical products (Yu et al., 2012).

Mécanisme D'action

Target of Action

It is known that similar compounds with a 1,3-benzodioxol-5-yl structure have been evaluated for their anticancer activity against various cancer cell lines .

Mode of Action

It is known that similar compounds have been designed to target microtubules and their component protein, tubulin . Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

It is known that similar compounds have been designed to interfere with the assembly of microtubules, which are crucial components of the cell’s cytoskeleton . This interference can lead to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . These compounds have shown good selectivity between cancer cells and normal cells .

Orientations Futures

Propriétés

IUPAC Name |

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-11-18(13-4-2-3-5-15(13)19-11)14(9-20(21)22)12-6-7-16-17(8-12)24-10-23-16/h2-8,14,19H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJABZXUJICDUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2811117.png)

![3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one](/img/structure/B2811120.png)

![{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile](/img/structure/B2811121.png)

![N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2811124.png)

![(1R,2R)-N-[(1-Aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2811132.png)

![N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2811134.png)

![2-((3-(Furan-2-ylmethyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2811136.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2811137.png)

![Pyrazolo[1,5-a]pyridin-4-ylmethanamine](/img/structure/B2811140.png)